5-oxothiomorpholine-3-carboxylic Acid

Vue d'ensemble

Description

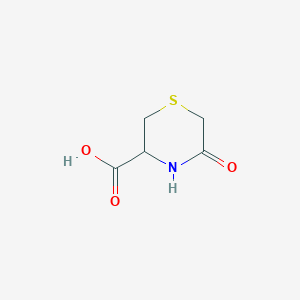

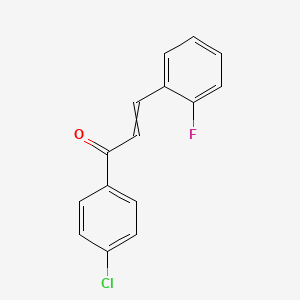

5-oxothiomorpholine-3-carboxylic Acid, also known as (3R)-5-oxothiomorpholine-3-carboxylic acid, is a lactam antibiotic that inhibits the growth of bacteria by binding to ribosomes . It acts as an analogue of penicillin, but has a higher affinity for the ribosome . The CAS Number of this compound is 62305-89-9 .

Molecular Structure Analysis

The molecular formula of 5-oxothiomorpholine-3-carboxylic Acid is C5H7NO3S . It has an average mass of 161.179 Da and a monoisotopic mass of 161.014664 Da .Physical And Chemical Properties Analysis

5-oxothiomorpholine-3-carboxylic Acid is a powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 530.3±50.0 °C at 760 mmHg, and a flash point of 274.5±30.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Characterizing Degradation Products of Peptides

5-Oxothiomorpholine-3-carboxylic acid is identified as a degradation product in the study of peptides containing N-terminal Cys residues. This compound is formed through the cyclization of an N-terminal carboxamidomethylated cysteine residue, analogous to the conversion of an N-terminal glutamine residue to pyroglutamic acid. This finding has implications for increasing the probability of protein identification by peptide mass fingerprinting, especially for cysteine-rich proteins (Krokhin, Ens, & Standing, 2003).

Synthesis and Transformations of Polysubstituted Diastereomeric Compounds

A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared, showcasing the versatility of morpholine derivatives in synthetic chemistry. The transformations of the carboxylic group leading to a peptide bond in the side chain to the morpholinone ring were effected, indicating potential applications in the synthesis of complex organic molecules (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

Efficient synthesis of structurally novel morpholine amino acids demonstrates the application of 5-oxothiomorpholine derivatives in medicinal chemistry. These compounds could serve as compact modules potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).

Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides

This study involved the synthesis and evaluation of a series of novel compounds for antitubercular activity, showcasing the role of 5-oxothiomorpholine derivatives in the development of new antimycobacterial agents. The required intermediate, a carboxylic acid derivative, was prepared by oxidizing the respective aldehyde, demonstrating the compound's utility in the synthesis of potentially therapeutic agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Efficient Synthesis of Ivacaftor

A practical synthetic route for ivacaftor, a medication used in the treatment of cystic fibrosis, involves the use of 5-oxothiomorpholine-3-carboxylic acid derivatives. This highlights the compound's significance in the synthesis of important pharmaceuticals, demonstrating its application in drug discovery and development (Zhang, Han, Jiang, Yao, Yang, Mao, & Wang, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393611 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxothiomorpholine-3-carboxylic Acid | |

CAS RN |

14226-97-2 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of 5-oxothiomorpholine-3-carboxylic acid impact protein identification through mass spectrometry?

A: The study highlights that N-terminal cysteine residues in peptides can spontaneously cyclize to form 5-oxothiomorpholine-3-carboxylic acid. This transformation results in a mass loss of 17 Da, identical to the mass change observed during the conversion of N-terminal glutamine to pyroglutamic acid. [] This similarity in mass shift can complicate protein identification via peptide mass fingerprinting, particularly for cysteine-rich proteins. The researchers found that this cyclization occurs during standard sample preparation procedures like overnight digestion. [] Therefore, considering this modification during data analysis is crucial for accurate protein identification.

Q2: Can you elaborate on the prevalence of this cyclization reaction for peptides with N-terminal cysteine?

A: The research specifically investigated this phenomenon. They observed that all 19 tryptic peptides studied, each containing an N-terminal cysteine residue, underwent this cyclization reaction to form 5-oxothiomorpholine-3-carboxylic acid. [] This finding suggests that such cyclization is not an isolated event but a common occurrence for peptides with N-terminal cysteine residues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)